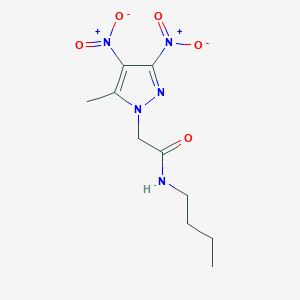
N-butyl-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide is a compound that belongs to the class of nitropyrazoles. Nitropyrazoles are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Mechanism of Action
Target of Action
Similar compounds, such as n,n-dimethyl-3,5-dinitro-1h-pyrazol-4-amine, have been synthesized and studied for their potential as energetic materials . These materials are often used in applications such as explosives, propellants, and pyrotechnics .
Mode of Action
It’s worth noting that many energetic materials function by rapidly releasing energy in the form of heat and gas, often through a combustion or detonation process .
Biochemical Pathways
The synthesis of similar compounds often involves reactions such as nitration and n-alkylation .
Result of Action
Similar compounds have been studied for their potential as energetic materials, which are designed to rapidly release energy .
Action Environment
The action of N-butyl-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide and similar compounds can be influenced by various environmental factors. For instance, the performance of energetic materials can be affected by conditions such as temperature and pressure . Additionally, the stability of these compounds can be influenced by factors such as humidity and exposure to light .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide typically involves the nitration of 1,4-dimethylpyrazole to produce 1,4-dimethyl-3,5-dinitropyrazole . This intermediate is then reacted with dimethoxymethyl(dimethyl)amine (N,N-dimethylformamide dimethyl acetal) to yield (E)-N,N-dimethyl-2-(1-methyl-3,5-dinitropyrazol-4-yl)ethenylamine . Subsequent acid hydrolysis of this product affords (1-methyl-3,5-dinitropyrazol-4-yl)acetaldehyde, which can be further modified to produce the desired compound .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to scale up the laboratory synthesis methods .
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro groups in the compound can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups at the nitro-substituted positions .
Scientific Research Applications
N-butyl-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethyl-3,5-dinitropyrazole: A precursor in the synthesis of N-butyl-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide.
2-Hydroxymino-2-(1-methyl-3,5-dinitropyrazol-4-yl)acetaldehyde: An intermediate in the synthetic route.
1-Methyl-3-nitro-4-(2-phenyl-2H-1,2,3-triazol-4-yl)pyrazol-5-ol: A related compound with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both nitro and acetamide functional groups.
Properties
IUPAC Name |
N-butyl-2-(5-methyl-3,4-dinitropyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O5/c1-3-4-5-11-8(16)6-13-7(2)9(14(17)18)10(12-13)15(19)20/h3-6H2,1-2H3,(H,11,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPROQOXYQNCXKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1C(=C(C(=N1)[N+](=O)[O-])[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-3-phenylimidazolidin-2-one](/img/structure/B2798174.png)



![3-chloro-2-{[5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]methyl}-5-(trifluoromethyl)pyridine](/img/structure/B2798179.png)
![N-[(3S)-1-Ethylpiperidin-3-yl]-2-(methylamino)acetamide](/img/structure/B2798180.png)
![9-(2,4-dimethylphenyl)-1-methyl-3-(2-methylallyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2798181.png)


![2-[(2,4,6-Trimethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B2798187.png)
![ethyl 4-chloro-5-{(E)-[(2-hydroxyethyl)imino]methyl}-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2798188.png)

![2-[4-(Tert-butyl)phenoxy]-1-(4-chlorophenyl)-1-ethanone](/img/structure/B2798192.png)

